methyl 3-iodo-1H-indazole-5-carboxylate CAS number
methyl 3-iodo-1H-indazole-5-carboxylate CAS number
An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-5-carboxylate
Abstract: This technical guide provides a comprehensive overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed and logically grounded synthetic protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.
Core Compound Identification and Properties
Methyl 3-iodo-1H-indazole-5-carboxylate is a specialized organic compound valued for its unique indazole scaffold, which is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The presence of an iodine atom at the 3-position and a methyl ester at the 5-position provides two distinct and highly useful reactive handles for synthetic elaboration.
Its definitive identifier is the Chemical Abstracts Service (CAS) number: 885271-25-0 .
Table 1: Physicochemical and Safety Data for Methyl 3-iodo-1H-indazole-5-carboxylate
| Property | Value | Source |
| CAS Number | 885271-25-0 | |
| Molecular Formula | C₉H₇IN₂O₂ | [3] |
| Molecular Weight | 302.07 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |
| InChI Key | JQHYEHRKSDHNFC-UHFFFAOYSA-N | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Precautionary Codes | P261, P305+P351+P338 | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Synthesis Protocol and Mechanistic Rationale
The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate can be logically approached via a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid. The strategy involves:
-
Direct Iodination: An electrophilic substitution reaction to install the iodine atom at the C3 position of the indazole ring.
-
Esterification: Conversion of the carboxylic acid group to a methyl ester.
This sequence is often preferable to esterifying first, as the electron-withdrawing nature of the carboxylic acid can sometimes modulate the reactivity of the heterocyclic ring system in a favorable manner.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-iodo-1H-indazole-5-carboxylic acid
This protocol is adapted from established methods for the C3-iodination of indazole scaffolds.[4] The reaction proceeds via an electrophilic substitution mechanism where a base is used to deprotonate the indazole, increasing its nucleophilicity for attack on molecular iodine.
-
Reagents & Equipment:
-
1H-indazole-5-carboxylic acid (1.0 equiv.)
-
Potassium hydroxide (KOH) (2.0 equiv.)
-
Iodine (I₂) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) and Potassium Carbonate (K₂CO₃) aqueous solution
-
Round-bottom flask, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve 1H-indazole-5-carboxylic acid in DMF in a round-bottom flask.
-
Add KOH to the solution and stir until it dissolves. The base activates the indazole ring for electrophilic attack.
-
In a separate flask, prepare a solution of I₂ in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically rapid.
-
Stir for 3-4 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and potassium carbonate. This quenches excess iodine and precipitates the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole-5-carboxylic acid.
-
Step 2: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate
This step employs a standard Fischer esterification or a more reactive method using thionyl chloride to form the methyl ester.[1] The thionyl chloride method is often faster and proceeds through a highly reactive acyl chloride intermediate.
-
Reagents & Equipment:
-
3-iodo-1H-indazole-5-carboxylic acid (from Step 1) (1.0 equiv.)
-
Thionyl chloride (SOCl₂) (2.0-3.0 equiv.)
-
Methanol (Anhydrous, as solvent and reagent)
-
Round-bottom flask with reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
Suspend the 3-iodo-1H-indazole-5-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension. This initial reaction forms the acyl chloride intermediate and is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield the final product, methyl 3-iodo-1H-indazole-5-carboxylate.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for methyl 3-iodo-1H-indazole-5-carboxylate.
Applications in Drug Discovery and Development
The indazole nucleus is a cornerstone of many pharmacologically active compounds, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] Methyl 3-iodo-1H-indazole-5-carboxylate serves as a high-value intermediate, providing a robust platform for the synthesis of complex molecular architectures.
Strategic Importance of Functional Groups:
-
3-Iodo Group: This is the primary site for diversification. The carbon-iodine bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of a vast range of aryl, heteroaryl, alkyl, and amine substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]
-
5-Methyl Carboxylate Group: The ester is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drug molecules. Alternatively, it can be reduced to a primary alcohol, providing another point for synthetic modification.
-
1H-Indazole Nitrogen: The N-H proton can be substituted (alkylated or arylated) to further expand the chemical space and modulate the compound's pharmacokinetic properties.
This trifecta of reactive sites makes the molecule an ideal starting point for building libraries of novel compounds for high-throughput screening. Its derivatives are frequently explored as kinase inhibitors, agents targeting neurological disorders, and anti-cancer therapeutics.[5][6][7]
Role as a Key Synthetic Intermediate
Caption: Role as an intermediate in synthesizing diverse bioactive molecules.
Conclusion
Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0) is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, featuring three distinct points for chemical modification, provides a reliable and versatile scaffold for the development of new therapeutic agents. The synthetic protocols are robust and based on well-understood organic chemistry principles, ensuring its accessibility for both academic and industrial research. As the quest for novel drugs continues, the importance of such well-designed, multifunctional building blocks will undoubtedly grow.
References
-
PubChem. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589. [Link]
-
Chemsrc. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. [Link]
-
Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
PubMed Central (PMC). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. researchgate.net [researchgate.net]
